8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione
Description
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione (CAS: 2503203-76-5) is a bicyclic heterocyclic compound featuring an octahydroimidazo[1,5-a]pyridine core fused with a pyridin-4-yl substituent at the 8a position. Its molecular formula is C₁₂H₁₃N₃O₂ (MW: 231.25 g/mol), and it adopts a rigid, hydrogenated bicyclic framework with two carbonyl groups at positions 1 and 3 . Commercially available since 2019, it is marketed as a research chemical for synthetic and pharmacological studies .
Properties
IUPAC Name |
8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDSBVYIHCOVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization reactions. For instance, the condensation of 2-aminopyridine with suitable aldehydes in the presence of catalysts can lead to the formation of the desired imidazo[1,5-a]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Imidazo-Pyridine Derivatives
Structural and Electronic Differences
- Substituent Effects : The pyridin-4-yl group in the target compound enhances π-stacking compared to the hydroxyl group in the marine-derived analog . The trifluoromethyl group in 10c increases lipophilicity and metabolic stability, whereas the target compound’s pyridinyl group balances solubility and aromatic interactions .
- Synthetic Accessibility : While 2c suffers from low yields (9%), the commercial availability of the target compound suggests optimized large-scale synthesis, though details are undisclosed .
Biological Activity
8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused bicyclic structure with a pyridine moiety, which is known to enhance biological activity through various mechanisms. The core structure can be represented as follows:
Anticancer Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine compounds exhibit promising anticancer properties. In particular, this compound has shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
A study demonstrated that this compound inhibited the proliferation of human cancer cell lines by disrupting key signaling pathways involved in cell survival and proliferation. The compound's mechanism includes the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. It has been noted for its potential as an antipsychotic agent due to its ability to antagonize dopamine receptors. A comparative study involving various derivatives showed that those similar to this compound exhibited significant antagonistic activity against apomorphine-induced behaviors in animal models .
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 12 µM. Flow cytometry analysis revealed that the compound induced apoptosis in these cells by activating caspase pathways .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis via caspase activation |
| A549 | 15 | Cell cycle arrest |
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological profile of the compound, where it was administered to mice subjected to behavioral tests for antipsychotic activity. The results showed significant reductions in locomotor activity induced by apomorphine, suggesting effective dopamine receptor antagonism.
| Test | Result |
|---|---|
| Locomotion | Decreased by 40% |
| Catalepsy | Induced at higher doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
